

# Technical Guide: N-Benzyl-2-Hydroxypropanamide in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name:	<i>N</i> -benzyl-2-hydroxypropanamide
CAS No.:	6295-31-4
Cat. No.:	B3055068

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## Executive Summary

**N-benzyl-2-hydroxypropanamide** (CAS: 6295-31-4), often referred to as N-benzyl-lactamide, is a critical chiral building block and reference standard in the development of functionalized amino acid anticonvulsants. Its primary pharmaceutical significance lies in its structural relationship to Lacosamide (Vimpat®), where it serves both as a key process-related impurity marker and a scaffold for next-generation antiepileptic drug (AED) discovery.

This guide provides a validated technical framework for the synthesis, characterization, and application of **N-benzyl-2-hydroxypropanamide**, emphasizing its role in quality control (QC) and "green" process chemistry.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Before integrating this intermediate into a workflow, its physicochemical baseline must be established to ensure process consistency.

**Table 1: Physicochemical Specifications**

Property	Specification
IUPAC Name	N-benzyl-2-hydroxypropanamide
Common Synonyms	N-benzyl-lactamide; 2-Hydroxy-N-(phenylmethyl)propanamide
CAS Number	6295-31-4 (Racemic) / 106202-43-9 (S-isomer)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
Physical State	White crystalline solid
Melting Point	98–102 °C (Enantiomer dependent)
Solubility	Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
Chirality	Derived from L-(+) or D-(-) Lactic Acid (Critical for bioactivity)

## Pharmaceutical Significance

### The Lacosamide Connection (Impurity Profiling)

In the industrial synthesis of Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide], strict regulatory control of impurities is required. **N-benzyl-2-hydroxypropanamide** is a known process-related impurity (often designated as Impurity 13 or Des-acetamido-hydroxy analog in DMF filings).

- **Origin:** It typically arises during the coupling of serine derivatives if the amino protection is compromised, or via side-reactions involving lactic acid contaminants in starting materials.
- **QC Requirement:** As a structural analog lacking the acetamido group, it must be synthesized and characterized to validate HPLC methods for Lacosamide purity release.

## Scaffold for Anticonvulsant Discovery

Beyond its role as an impurity, this molecule acts as a pharmacophore scaffold. The N-benzamide moiety is essential for maximal electroshock seizure (MES) protection. Researchers utilize **N-benzyl-2-hydroxypropanamide** to synthesize O-substituted derivatives (e.g., O-acetyl, O-carbamoyl) to probe Structure-Activity Relationships (SAR).

## Validated Synthesis Protocol: The "Green" Aminolysis Route

While coupling agents (EDCI/HOBt) can be used, they generate significant waste (urea byproducts). The preferred industrial method is the direct aminolysis of ethyl lactate. This route is atom-efficient, solvent-minimized, and scalable.

### Reaction Logic

The reaction utilizes the nucleophilic attack of benzylamine on the ester carbonyl of ethyl lactate. Because benzylamine is a potent nucleophile and the leaving group (ethanol) is volatile, the equilibrium is driven forward by heat and ethanol removal.

### Experimental Procedure (Self-Validating)

Reagents:

- Ethyl (S)-lactate (1.0 equiv) [Chiral purity >99% ee]
- Benzylamine (1.05 equiv)[1]
- Solvent: Neat (Solvent-free) or Toluene (if azeotrope required)

Step-by-Step Protocol:

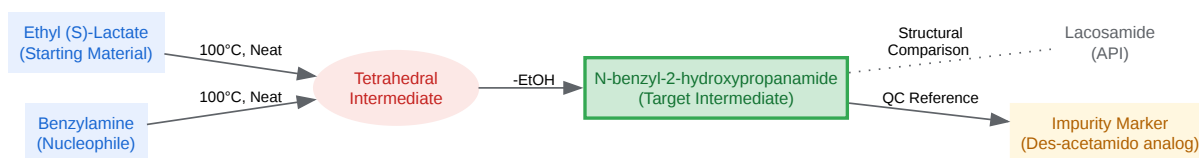
- Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl (S)-lactate (e.g., 11.8 g, 100 mmol).
- Addition: Add Benzylamine (11.25 g, 105 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temperature <40°C during addition.

- Reaction: Heat the mixture to 100–110°C for 12–16 hours.
  - Process Check: Monitor via TLC (50% EtOAc/Hexane).[2] The ester spot ( $R_f \sim 0.7$ ) should disappear; the amide product ( $R_f \sim 0.3$ ) will appear.[2][3]
- Workup (Crystallization):
  - Cool the reaction mixture to  $\sim 50^\circ\text{C}$ .
  - Apply high vacuum to remove the ethanol byproduct and excess benzylamine.
  - Dissolve the resulting viscous oil in minimal hot Ethyl Acetate/Hexane (1:2 ratio).
  - Cool slowly to  $4^\circ\text{C}$  overnight to induce crystallization.
- Isolation: Filter the white crystals and wash with cold hexanes. Dry in a vacuum oven at  $45^\circ\text{C}$ .

Yield Expectation: 75–85% Purity: >98% (HPLC)

## Visualization: Synthesis & Impurity Pathways[10] [11]

The following diagram illustrates the synthesis mechanism and the structural relationship between this intermediate and Lacosamide.



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Caption: Figure 1. Direct aminolysis synthesis pathway and relationship to Lacosamide quality control.

## Analytical Characterization

To validate the identity of the synthesized intermediate, compare against these standard spectral data points.

### <sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>)[6]

- $\delta$  7.25–7.35 (m, 5H): Aromatic protons (Benzyl group).
- $\delta$  6.90 (br s, 1H): Amide N-H (Broad singlet, exchangeable).
- $\delta$  4.45 (d, J=6.0 Hz, 2H): Benzylic -CH<sub>2</sub>- (Coupled to NH).
- $\delta$  4.28 (q, J=6.8 Hz, 1H): Chiral methine -CH(OH)-.
- $\delta$  3.10 (br s, 1H): Hydroxyl -OH.
- $\delta$  1.45 (d, J=6.8 Hz, 3H): Methyl group -CH<sub>3</sub>.

### HPLC Method (Impurity Detection)

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 $\mu$ m).
- Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
- Detection: UV at 210 nm (Amide bond absorption).
- Retention Time: **N-benzyl-2-hydroxypropanamide** typically elutes earlier than Lacosamide due to the free hydroxyl group (higher polarity).

## Handling & Safety Protocols

Although less hazardous than many alkylating agents, benzylamine derivatives require specific precautions.

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can make the solid sticky and difficult to handle.

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the heating phase of synthesis to contain benzylamine vapors.

## References

- Synthesis and Characterization of Process Related Impurities of Lacosamide. Source: Der Pharma Chemica, 2016, 8(16):98-104.[4] URL:[[Link](#)]
- Process for Preparation of Lacosamide and N-benzyl-propanamide Intermediates.
- Supplementary Info: Synthesis of **N-Benzyl-2-hydroxypropanamide** (Compound 3d). Source: Royal Society of Chemistry (RSC Advances). URL:[[Link](#)]
- **N-benzyl-2-hydroxypropanamide** Substance Record. Source: PubChem (NIH). URL:[[Link](#)]

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## Sources

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- 3. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [[patents.google.com](https://patents.google.com)]
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